molecular formula C17H20N2OS B8523714 N-(4-(4-isopropylphenyl)thiazol-2-yl)cyclobutanecarboxamide

N-(4-(4-isopropylphenyl)thiazol-2-yl)cyclobutanecarboxamide

Cat. No. B8523714
M. Wt: 300.4 g/mol
InChI Key: CENNHEHHBFNEBW-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

4-(4-Isopropyl-phenyl)-thiazol-2-yl amine (90 mg, 0.41 mmol) was acylated in CH2Cl2 using cyclobutane carbonyl chloride (60 μL, 0.52 mmol, 1.25 eq.) in the presence of excess pyridine. The reaction was quenched with sat. NH4Cl, extracted with EtOAc and dried over MgSO4. Purification by silica gel chromatography (10% EtOAc in hexanes) afforded 95 mg (80%) of cyclobutanecarboxylic acid [4-(4-isopropyl-phenyl)-thiazol-2-yl]-amide.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]([NH2:15])[S:13][CH:14]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH:16]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][CH2:17]1.N1C=CC=CC=1>C(Cl)Cl>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[C:12]([NH:15][C:20]([CH:16]3[CH2:19][CH2:18][CH2:17]3)=[O:21])[S:13][CH:14]=2)=[CH:8][CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)N
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)NC(=O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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